molecular formula C10H22O B1312419 (3S)-3,7-Dimethyloctan-1-Ol CAS No. 68680-98-8

(3S)-3,7-Dimethyloctan-1-Ol

Cat. No. B1312419
CAS RN: 68680-98-8
M. Wt: 158.28 g/mol
InChI Key: PRNCMAKCNVRZFX-JTQLQIEISA-N
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Description

(3S)-3,7-Dimethyloctan-1-Ol, also known as 3,7-dimethyloct-1-en-3-ol, is a naturally occurring cyclic alcohol found in essential oils of certain plants. It is a monoterpene alcohol with a unique structure and properties, and has been found to have a variety of applications in scientific research.

Scientific Research Applications

Pharmacological and Biological Activities of Nerolidol

Nerolidol, a sesquiterpene alcohol closely related to "(3S)-3,7-Dimethyloctan-1-Ol," demonstrates a range of pharmacological and biological activities. It is synthesized as an intermediate in the production of herbivore-induced volatiles that protect plants from herbivore damage. Nerolidol is used in cosmetics, detergents, and as a food flavoring agent, thanks to its floral odor. Its broad use in various products has spurred research into its medicinal properties, which may exert beneficial effects on human health. Studies focus on its potential as a chemical or drug candidate in agriculture and medicine due to its various pharmacological and biological activities (Chan et al., 2016).

Microfluidic Devices in Biological Studies

Research into microfluidic systems fabricated in Poly(dimethylsiloxane) (PDMS) for biological studies offers insights into applications in miniaturized biological analysis and cell biology. PDMS-based microdevices facilitate immunoassays, protein and DNA separations, cell sorting and manipulation, and combinatorial screening. The efficiency and unique insights provided by these devices in biological analysis highlight the potential application areas of related chemical compounds in biomedical engineering and research (Sia & Whitesides, 2003).

Bioanalytical Applications of Aptamers

Aptamers, artificial single-stranded DNA or RNA sequences, offer a glimpse into the future of bioanalytical applications. Their high specificity and affinity for targets, including small molecules and cells, make them ideal for biosensing, diagnostics, and therapeutics. The simple chemical structure and stability of aptamers under various conditions suggest potential applications for "(3S)-3,7-Dimethyloctan-1-Ol" in developing targeted bioanalytical tools and therapies (Iliuk et al., 2011).

Alternatives to Animal Testing

The search for alternatives to animal testing in research highlights the need for innovative methods to assess drug efficacy and safety. Approaches such as in vitro testing, computer modeling, and the use of alternative organisms are being explored to reduce animal use in scientific experiments. This area of research suggests potential applications for "(3S)-3,7-Dimethyloctan-1-Ol" in developing or testing alternative methodologies for drug screening and toxicological studies (Doke & Dhawale, 2013).

properties

IUPAC Name

(3S)-3,7-dimethyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNCMAKCNVRZFX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCC(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880726
Record name 1-octanol, 3,7-dimethyl-, (s)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3,7-Dimethyloctan-1-Ol

CAS RN

68680-98-8
Record name (S)-3,7-Dimethyloctan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68680-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-octanol, 3,7-dimethyl-, (s)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3,7-Dimethyl-1-octanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.246.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Geraniol (100 g) was dissolved in ethanol (500 ml), added with platinum oxide (500 mg) and stirred for 24 hours at room temperature under hydrogen atmosphere. After the completion of the reaction, insoluble material was removed by filtration through a Celite layer and the filtrate was concentrated under reduced pressure to obtain 3,7-dimethyloctanol (100 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two

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